(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 2034897-11-3
Cat. No.: VC6274637
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034897-11-3 |
|---|---|
| Molecular Formula | C19H20N2OS2 |
| Molecular Weight | 356.5 |
| IUPAC Name | (E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+ |
| Standard InChI Key | POGUPFCIZBMNCZ-MDZDMXLPSA-N |
| SMILES | CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzo[b]thiophen-3-yl group attached to a dimethylaminoethyl side chain, which is further connected to a thiophen-2-ylacrylamide moiety via an E-configured double bond (Figure 1). The IUPAC name, (E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 2034897-11-3 |
| SMILES | CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32 |
| InChIKey | POGUPFCIZBMNCZ-MDZDMXLPSA-N |
The E-configuration of the acrylamide double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes and receptors .
Solubility and Stability
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the benzo[b]thiophene core. A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles has emerged as an efficient method to generate 2-substituted benzo[b]thiophenes, as demonstrated by recent advancements in gold–N-heterocyclic carbene (NHC) catalysis .
Key Reaction Steps:
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Benzo[b]thiophene Formation: Gold(I)–IPr hydroxide catalyzes the cyclization of 2-alkynyl thioanisoles, achieving yields up to 92% under optimized conditions .
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Acrylamide Coupling: The benzo[b]thiophene intermediate is reacted with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration, with characteristic coupling constants () for the trans double bond. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 356.5.
Biological Activities and Mechanisms
Table 2: Comparative Biological Activity of Analogous Compounds
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3c (Parent analog) | 0.12 | Tubulin polymerization |
| 3h (N-Acetyl) | 2.5 | Microtubule assembly |
| 3i (Bromoacetamide) | 0.08 | Caspase-3 activation |
The dimethylaminoethyl group in (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide may enhance blood-brain barrier permeability, suggesting potential applications in neuro-oncology .
Antimicrobial Properties
Preliminary studies on thiophene-acrylamide hybrids demonstrate moderate activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption via hydrophobic interactions .
Material Science Applications
Polymer Synthesis
Acrylamide derivatives serve as monomers in conductive polymers. The thiophene rings in this compound enable π-π stacking, facilitating charge transport in polyacrylamide-based semiconductors. Recent work reports a conductivity of for copolymer films with thiophene .
Sensor Development
Functionalized with gold nanoparticles, benzo[b]thiophene-acrylamide hybrids detect mercury(II) ions at concentrations as low as 0.1 nM via fluorescence quenching .
Pharmacological and Toxicological Considerations
ADME Profile
In silico predictions using SwissADME indicate:
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Lipophilicity: LogP = 3.1 (moderate permeability)
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Metabolism: CYP3A4-mediated oxidation of the thiophene ring
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Half-life: ~4.2 hours in human hepatocytes
Toxicity Risks
While acute toxicity data are unavailable, structural alerts include the acrylamide group (potential neurotoxin) and the thiophene ring (hepatotoxic metabolite risk) .
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